molecular formula C10H20N2O B13239008 1-(2-Aminocyclopentyl)piperidin-4-ol

1-(2-Aminocyclopentyl)piperidin-4-ol

Cat. No.: B13239008
M. Wt: 184.28 g/mol
InChI Key: YLYKJTJBPJRUIL-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-aminocyclopentyl moiety at the nitrogen atom. This structure incorporates both hydrogen-bond donor and acceptor sites, making it a molecule of interest in medicinal chemistry and drug discovery research. Piperidine and cyclopentane scaffolds are prevalent in pharmaceuticals and bioactive molecules, often utilized as building blocks or core structures in synthetic pathways. Researchers may employ this compound as a key intermediate or precursor in the development of novel therapeutic agents, or as a standard in analytical method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2-aminocyclopentyl)piperidin-4-ol

InChI

InChI=1S/C10H20N2O/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12/h8-10,13H,1-7,11H2

InChI Key

YLYKJTJBPJRUIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N2CCC(CC2)O)N

Origin of Product

United States

Structure Activity Relationship Sar Investigations and Scaffold Exploration of 1 2 Aminocyclopentyl Piperidin 4 Ol Derivatives

Theoretical Frameworks for SAR Analysis in Heterocyclic Compounds

The investigation of structure-activity relationships (SAR) in heterocyclic compounds like 1-(2-Aminocyclopentyl)piperidin-4-ol is fundamental to modern drug discovery. ajchem-a.comnih.gov This process aims to understand how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective therapeutic agents. researchgate.net Several theoretical frameworks are employed to systematically analyze these relationships.

Quantitative Structure-Activity Relationship (QSAR) is a key theoretical approach. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models rely on molecular descriptors, which are numerical representations of various aspects of a molecule's structure. Descriptors can be broadly categorized into:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

By developing a statistically significant QSAR model, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Another important framework is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound scaffold, a pharmacophore model would define the spatial relationships between key features such as the hydroxyl group, the basic nitrogen of the piperidine (B6355638) ring, and the amino group on the cyclopentyl ring.

Molecular docking simulations provide a third theoretical lens for SAR analysis. This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. By docking a series of this compound derivatives into the active site of a target protein, researchers can visualize and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. This information is invaluable for understanding the SAR at a molecular level and for designing modifications to the scaffold to enhance these interactions.

Impact of the Piperidin-4-ol Core on Molecular Recognition and Binding Patterns

The piperidin-4-ol core is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to engage in specific interactions with biological targets. nih.govnih.gov In the context of this compound, this core plays a crucial role in molecular recognition and binding.

The nitrogen atom of the piperidine ring is typically protonated at physiological pH, carrying a positive charge. This allows it to form strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785). This interaction often serves as a primary anchor point for the ligand within the binding site.

To illustrate the impact of modifications to the piperidin-4-ol core, a hypothetical SAR table is presented below. This table shows how changes to the substituents on the piperidine ring could affect biological activity.

CompoundR1 (Piperidine-N)R2 (Piperidine-4)Hypothetical IC50 (nM)Rationale for Activity Change
Parent2-Aminocyclopentyl-OH50Baseline activity with hydrogen bonding from -OH.
Analog 12-Aminocyclopentyl-OCH3200Loss of hydrogen bond donor capability reduces affinity.
Analog 22-Aminocyclopentyl-F150Fluorine can act as a weak hydrogen bond acceptor, but the key donor interaction is lost.
Analog 32-Methylcyclopentyl-OH100Removal of the amino group on the cyclopentyl ring reduces a potential key interaction.

Influence of the 2-Aminocyclopentyl Substituent on Ligand-Target Interactions and Selectivity

The primary amino group on the cyclopentyl ring provides another site for hydrogen bonding and electrostatic interactions. Depending on its pKa, this group can also be protonated at physiological pH, allowing for interactions with negatively charged residues in the binding pocket. The presence of two basic centers (the piperidine nitrogen and the cyclopentyl amino group) can lead to complex binding modes and may be crucial for anchoring the ligand in a specific orientation.

The cyclopentyl ring itself contributes to the lipophilicity of the molecule and can engage in van der Waals interactions with hydrophobic pockets in the target protein. Modifications to the cyclopentyl ring, such as the addition of other substituents, can be used to probe these hydrophobic interactions and optimize the ligand's fit.

The stereochemistry of the 2-aminocyclopentyl group can also play a critical role in selectivity. Different receptor subtypes or isoforms may have subtle differences in the shape and charge distribution of their binding sites. A specific stereoisomer of the 2-aminocyclopentyl substituent may fit preferentially into the binding site of one target over another, leading to improved selectivity and a better side-effect profile.

Below is a hypothetical data table illustrating how modifications to the 2-aminocyclopentyl substituent could influence biological activity.

CompoundCyclopentyl StereochemistryAmino Group ModificationHypothetical IC50 (nM)Rationale for Activity Change
Parent (cis)cis-NH250Favorable orientation of the amino group for a key interaction.
Analog 4 (trans)trans-NH2500Unfavorable orientation of the amino group, disrupting a key interaction.
Analog 5 (cis)cis-NHCH375Slight steric hindrance from the methyl group, but the key interaction is maintained.
Analog 6 (cis)cis-N(CH3)2300Increased steric bulk prevents optimal binding.

Rational Design and Iterative Modification of the this compound Scaffold for Tailored Interaction Profiles

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and the SAR of a lead compound to design more potent and selective analogs. nih.gov The this compound scaffold provides a versatile platform for such iterative design and modification.

The process of rational design typically begins with the identification of a "hit" compound, which in this case would be the parent this compound. Through computational modeling and an initial understanding of the SAR, hypotheses are generated about which modifications are likely to improve activity.

An iterative cycle of design, synthesis, and biological testing is then initiated. For example, if docking studies suggest that a hydrophobic pocket exists near the cyclopentyl ring, analogs with small alkyl or aryl substituents on this ring would be designed and synthesized. The biological activity of these new compounds would then be determined, and this new data would be used to refine the SAR model.

This iterative process can be used to systematically explore the chemical space around the scaffold and to optimize multiple properties simultaneously, such as potency, selectivity, and ADME properties. For instance, modifications to the piperidin-4-ol core might be explored to improve solubility, while changes to the 2-aminocyclopentyl substituent could be aimed at enhancing target selectivity.

The ultimate goal of this process is to develop a compound with a tailored interaction profile that is optimized for a specific therapeutic application. This involves not only maximizing favorable interactions with the target but also minimizing unfavorable interactions with off-target proteins that could lead to side effects.

Conformational Preferences and Their Implications for SAR

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. The molecule exists as an equilibrium of different three-dimensional shapes, or conformers, and it is believed that only one or a small subset of these conformers is responsible for binding to the biological target (the "bioactive conformation").

Similarly, the cyclopentyl ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The preferred conformation of the cyclopentyl ring and the relative stereochemistry of the amino group will further define the spatial arrangement of the key functional groups.

Understanding the conformational preferences of this compound derivatives is therefore crucial for interpreting their SAR. For example, a modification that shifts the conformational equilibrium towards the bioactive conformation is likely to increase potency. Conversely, a modification that favors a conformation that is incompatible with binding will lead to a loss of activity.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the relative energies of different conformers and to understand the factors that govern the conformational equilibrium. Experimental techniques, particularly NMR spectroscopy, can provide valuable information about the solution-state conformation of these molecules. By combining computational and experimental approaches, a detailed picture of the conformational landscape can be obtained, providing critical insights for the rational design of new analogs.

Computational Chemistry and Theoretical Modeling of 1 2 Aminocyclopentyl Piperidin 4 Ol

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, are employed to calculate the electronic structure and geometry of molecules. These ab initio (from first principles) calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties without prior experimental data.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(2-Aminocyclopentyl)piperidin-4-ol, methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with appropriate basis sets (e.g., 6-31G*) are used to find the equilibrium geometry.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, electronic structure calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for this compound

ParameterCalculated ValueDescription
Geometric Parameters
C-N (piperidine ring)~1.47 ÅAverage carbon-nitrogen single bond length within the piperidine (B6355638) ring.
C-O (hydroxyl)~1.43 ÅCarbon-oxygen single bond length of the hydroxyl group.
C-N-C (piperidine angle)~111°Bond angle indicating the geometry around the nitrogen atom in the piperidine ring.
Electronic Properties
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, often localized on the amino or hydroxyl groups.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap7.7 eVEnergy difference indicating chemical stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.

Once the optimized molecular geometry is obtained, quantum chemical calculations can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. The predicted frequencies correspond to the energy required to excite different vibrational modes, such as C-H stretching, N-H bending, and O-H stretching. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. Comparing these predicted spectra with experimental data helps validate the computed structure and aids in the assignment of experimental signals.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueDescription
IR Frequencies
O-H Stretch~3400 cm⁻¹Corresponds to the stretching vibration of the hydroxyl group.
N-H Stretch~3350 cm⁻¹Corresponds to the stretching vibration of the primary amine group.
C-H Stretch2850-2950 cm⁻¹Corresponds to the stretching vibrations of aliphatic C-H bonds in the cyclopentyl and piperidine rings.
¹³C NMR Shifts
C-OH~68 ppmChemical shift for the carbon atom bonded to the hydroxyl group in the piperidine ring.
C-NH₂~55 ppmChemical shift for the carbon atom bonded to the amino group in the cyclopentyl ring.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.org This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The first step in a docking study involves predicting the binding pose of the ligand, this compound, within the active site of a target protein. nih.govnih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding pocket, generating multiple potential poses. nih.gov

Once various poses are generated, a detailed binding mode analysis is performed. This involves identifying the key intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The amino (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. These groups can form crucial interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in the protein's active site.

Hydrophobic Interactions: The aliphatic cyclopentyl and piperidine rings can engage in hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile, Phe).

Electrostatic Interactions: The protonated amine group (at physiological pH) can form strong electrostatic interactions or salt bridges with negatively charged residues like aspartate or glutamate (B1630785).

Table 3: Hypothetical Binding Interactions of this compound in a Target Active Site

Interaction TypeLigand Group InvolvedPotential Interacting Amino Acid ResidueDistance (Å)
Hydrogen Bond (Donor)Hydroxyl (-OH)Asp104 (Carbonyl Oxygen)2.8
Hydrogen Bond (Donor)Amino (-NH₂)Glu199 (Carboxylate Oxygen)3.0
ElectrostaticProtonated Amino (-NH₃⁺)Asp104 (Carboxylate)3.5
HydrophobicCyclopentyl RingLeu85, Val1103.9 - 4.5

After generating multiple poses, a scoring function is used to evaluate and rank them. nih.gov Scoring functions are mathematical models that estimate the binding affinity (or free energy of binding) between a ligand and a protein for a given pose. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov

These functions consider various factors, such as hydrogen bonds, electrostatic interactions, hydrophobic effects, and conformational strain on the ligand upon binding. nih.gov The ability of a scoring function to correctly identify the experimentally observed binding mode from other possibilities is referred to as its "docking power," while its ability to rank different compounds according to their binding affinities is its "ranking power". nih.gov The estimated binding affinity, often expressed in kcal/mol, provides a quantitative prediction of how strongly the ligand binds to the target, which is critical for prioritizing compounds in virtual screening campaigns. nih.govfrontiersin.org

Table 4: Example of Docking Results for Different Poses

Pose IDDocking Score (kcal/mol)Estimated Binding Affinity (Ki, nM)Key Interactions
1-8.5250H-bond with Asp104, Hydrophobic contact with Leu85
2-7.9750H-bond with Ser201
3-7.22100Hydrophobic contact with Val110, Electrostatic contact

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors are numerical values that characterize the physicochemical properties of the molecules, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume, surface area). nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed biological activity. nih.govnih.gov A statistically significant QSAR model can then be used to predict the activity of new, untested analogues, guiding the design of more potent compounds. The model's predictive power is typically validated using cross-validation techniques and an external test set of compounds. nih.gov

Table 5: Illustrative Data for a QSAR Model of this compound Analogues

Compound AnalogueLogPMolecular Weight (Da)Polar Surface Area (Ų)Experimental Activity (pIC₅₀)
Compound A 1.85198.3158.56.5
Compound B 2.10212.3458.56.9
Compound C 1.90216.2978.77.2
Compound D 2.50226.3658.56.3

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of new compounds and for understanding the physicochemical properties that govern their therapeutic effects. For this compound and its analogs, both 2D and 3D QSAR approaches can be employed to build predictive models.

2D QSAR studies utilize descriptors calculated from the two-dimensional representation of a molecule. These descriptors can include constitutional indices (e.g., molecular weight, number of atoms), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). For a series of this compound derivatives, a 2D QSAR model could be developed to correlate these descriptors with a measured biological activity, such as inhibitory concentration (IC50) against a specific target. The resulting equation would highlight which 2D features are critical for activity. For instance, studies on other piperidine derivatives have successfully used descriptors like molecular shadow area and partial negative surface area to build statistically significant QSAR models. nih.gov

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.gov These techniques require the alignment of the molecular structures in a common orientation. For a set of this compound analogs, CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA evaluates additional fields like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. The resulting contour maps from these analyses can visually represent regions where modifications to the scaffold would likely lead to an increase or decrease in biological activity. nih.gov For example, a CoMSIA map might indicate that a bulky, hydrophobic substituent at a specific position on the cyclopentyl ring is favorable for activity, while a hydrogen bond donor at another position is detrimental.

A hypothetical 2D QSAR study on a series of this compound derivatives might yield a model like the one presented in the interactive table below, illustrating the relationship between selected descriptors and biological activity.

Compound IDExperimental pIC50Predicted pIC50Molecular WeightLogPNumber of H-Bond Donors
17.57.45198.31.22
27.87.78212.31.52
37.27.15226.41.82
48.18.05240.42.11
56.96.92254.42.42

Descriptor Selection and Model Validation

The development of a robust and predictive QSAR model is critically dependent on the careful selection of descriptors and rigorous model validation.

Descriptor Selection: The initial step involves calculating a large number of molecular descriptors. To avoid overfitting and to build a parsimonious model, it is essential to select a subset of descriptors that are most relevant to the biological activity. Various statistical methods can be employed for this purpose, including genetic algorithms, stepwise multiple linear regression, and principal component analysis. nih.gov The goal is to identify a small set of descriptors that have a strong correlation with the activity while being minimally correlated with each other. For instance, in a study of piperine (B192125) analogs, a genetic function approximation method was used to select three key descriptors that resulted in a statistically significant QSAR model. nih.gov

External validation is considered the most stringent test of a model's predictive capability. nih.gov This involves splitting the dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of compounds it has not seen before. A high predictive correlation coefficient (r²_pred) for the external test set indicates a robust and generalizable model. A well-validated QSAR model for this compound derivatives would provide a reliable tool for virtual screening and lead optimization.

The statistical parameters in the table below are hypothetical examples of what would be sought in a robust QSAR model validation.

ParameterValueDescription
0.92Coefficient of determination (goodness of fit)
q² (LOO)0.85Cross-validated correlation coefficient (internal predictive ability)
r²_pred0.88Predictive correlation coefficient for the external test set
F-statistic150Statistical significance of the regression model
p-value< 0.0001Probability of observing the F-statistic by chance

Advanced Computational Methodologies in Scaffold Design and Optimization

Beyond QSAR, more advanced computational techniques can be applied to the rational design and optimization of ligands based on the this compound scaffold.

De Novo Design Approaches

De novo design algorithms aim to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds. nih.gov These methods can be particularly useful when exploring new chemical space around a known scaffold like this compound. Fragment-based de novo design is a common approach where a library of molecular fragments is assembled in a computationally guided manner within the binding site of a target receptor.

For a target receptor of interest, the this compound core could be used as a starting point. The algorithm would then explore different combinations of fragments to be added to this core, optimizing for properties such as binding affinity, selectivity, and synthetic accessibility. This approach has been successfully used in the design of ligands for various targets, including G protein-coupled receptors (GPCRs). nih.govbiorxiv.org The output of a de novo design process would be a set of novel molecular structures, prioritized based on their predicted biological activity and other desirable properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding events over time. nih.gov For this compound and its derivatives, MD simulations can be employed to understand their conformational preferences in solution and within a receptor binding pocket.

Conformational Sampling: The flexibility of the cyclopentyl and piperidine rings, as well as the linkage between them, can result in multiple low-energy conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations. This information is crucial for understanding how the molecule might present itself to a biological target.

Binding Dynamics: When docked into a receptor active site, MD simulations can be used to assess the stability of the binding pose and to study the dynamics of the ligand-receptor interactions. acs.orgrsc.org By simulating the system over several nanoseconds or even microseconds, one can observe how the ligand settles into the binding pocket, which interactions are maintained, and whether the ligand induces any conformational changes in the receptor. This detailed understanding of the binding dynamics can guide the design of modifications to the scaffold that enhance binding affinity and residence time. For instance, simulations might reveal that a specific hydrogen bond is transient, suggesting that a modification to strengthen this interaction could improve potency. Studies on other piperidine derivatives have utilized MD simulations to elucidate binding modes and identify key interacting residues. tandfonline.com

The table below presents a hypothetical summary of key findings from a molecular dynamics simulation of a this compound derivative in complex with a target receptor.

Simulation ParameterResultImplication
Simulation Time500 nsSufficient time to assess binding stability.
RMSD of LigandStable (< 2 Å)The ligand maintains a consistent binding pose.
Key H-bondsMaintained > 90% of simulationStrong and stable hydrogen bonding interactions are present.
Key Hydrophobic ContactsConsistent interactions observedThe ligand is well-accommodated in a hydrophobic pocket.
Conformational Change in ReceptorLoop region shows flexibilityThe ligand may induce a conformational change in a flexible loop.

Mechanistic Probes of Molecular Interactions Involving 1 2 Aminocyclopentyl Piperidin 4 Ol

Theoretical Frameworks for Ligand-Receptor Binding and Enzyme Catalysis

The interaction of a ligand, such as 1-(2-Aminocyclopentyl)piperidin-4-ol, with a biological receptor is governed by fundamental principles of molecular recognition and thermodynamics. Ligand-receptor binding is often described by the law of mass action, which relates the concentrations of the ligand, the receptor, and the ligand-receptor complex at equilibrium. auckland.ac.nz The strength of this interaction is quantified by the equilibrium dissociation constant (KD), which is the ratio of the dissociation rate constant (koff) to the association rate constant (kon). nih.gov A lower KD value signifies a higher binding affinity. nih.gov

Receptor theories have evolved to explain how ligand binding translates into a biological response. Early models conceptualized a simple "lock-and-key" interaction, where the ligand fits precisely into the receptor's binding site. nih.gov This has been refined by the "induced fit" model, which posits that both the ligand and receptor can undergo conformational changes upon binding to achieve a more stable complex. nih.gov More advanced frameworks, like the two-state model, propose that receptors exist in an equilibrium between an inactive (R) and an active (R) state. nih.gov Agonists bind preferentially to the R state, shifting the equilibrium towards activation, while inverse agonists stabilize the R state. nih.gov

Proximity and Orientation: Bringing substrates together in the correct orientation within the active site. nih.gov

Acid-Base Catalysis: Utilizing amino acid residues that can donate or accept protons to stabilize charged intermediates. wikipedia.org

Covalent Catalysis: Forming a temporary covalent bond between the enzyme and the substrate to create a new reaction pathway. wikipedia.orglsuhsc.edu

These theoretical frameworks provide the essential lens through which the potential interactions of this compound with its biological targets can be systematically investigated.

Hypothesized Mechanisms of Enzyme Modulation by Piperidinol Derivatives (e.g., specific enzyme inhibition pathways)

Piperidinol derivatives, a class to which this compound belongs, are known to modulate the activity of various enzymes, often through inhibition. nih.gov The mechanisms of enzyme inhibition can be broadly categorized as reversible or irreversible. du.ac.in Given the chemical structure of this compound, it is most likely to act as a reversible inhibitor, forming non-covalent interactions with the enzyme. du.ac.in

Hypothesized mechanisms of enzyme inhibition by this compound include:

Competitive Inhibition: The compound may structurally resemble the enzyme's natural substrate, allowing it to bind to the active site and compete with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org For instance, many piperidine-based molecules are known to be competitive inhibitors of cholinesterases, enzymes crucial in neurotransmission. nih.gov

Noncompetitive Inhibition: The inhibitor might bind to a site on the enzyme distinct from the active site (an allosteric site). libretexts.org This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its catalytic efficiency, regardless of the substrate concentration. libretexts.org

Uncompetitive Inhibition: In this scenario, the inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is more common in multi-substrate reactions.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the binding of the substrate (altering the Michaelis constant, Km) and the catalytic rate (altering the maximum velocity, Vmax).

For example, piperidine (B6355638) derivatives have been investigated as inhibitors of enzymes like beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which is implicated in Alzheimer's disease. nih.gov The inhibition of such enzymes often involves the piperidine nitrogen forming key interactions within the enzyme's active site. nih.gov Therefore, it can be hypothesized that this compound could potentially inhibit enzymes through similar competitive or mixed-type inhibition pathways, depending on the specific architecture of the target enzyme's active and allosteric sites.

Allosteric and Orthosteric Binding Site Considerations in Target Engagement

When a ligand like this compound engages with a target protein, the location of its binding site is of critical importance, dictating its functional effect. There are two primary types of binding sites:

Orthosteric Site: This is the primary, evolutionarily conserved binding site on a receptor or the active site of an enzyme where the endogenous ligand or substrate binds. nih.govquora.com Ligands that bind to the orthosteric site are typically competitive in nature, directly blocking the binding of the natural substrate. nih.gov Most traditional drugs are designed to be orthosteric ligands. nih.gov

Allosteric Site: This is any other site on the protein that is topographically distinct from the orthosteric site. nih.govwikipedia.org Ligands that bind to allosteric sites are known as allosteric modulators. wikipedia.org Their binding induces a conformational change that is transmitted through the protein structure, altering the properties of the orthosteric site. researchgate.net This can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity or efficacy of the endogenous ligand. wikipedia.org

The engagement of this compound at one site versus the other has significant mechanistic implications. Orthosteric binding would likely result in a direct activation or inhibition of the target protein's function. In contrast, allosteric binding would lead to a more nuanced modulation of the protein's activity, fine-tuning the response to the endogenous ligand rather than simply turning the signal on or off. nih.gov Allosteric sites are generally less conserved across protein families than orthosteric sites, which can offer an advantage in designing drugs with higher selectivity and potentially fewer side effects. researchgate.net The flexible structure of this compound, with its multiple rotatable bonds, could theoretically allow it to adapt to the binding pockets of either orthosteric or allosteric sites.

Elucidation of Specific Recognition Motifs and Pharmacophoric Features within the this compound Structure

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structure of this compound contains several key recognition motifs and pharmacophoric features that likely govern its molecular interactions.

These features include:

Piperidine Ring: This saturated heterocyclic ring serves as a three-dimensional scaffold. rsc.org Its chair-like conformation places substituents in specific spatial orientations (axial or equatorial), which can be critical for fitting into a binding pocket. wikipedia.org The ring itself can participate in hydrophobic or van der Waals interactions.

Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, acquiring a positive charge. This cationic center is a crucial feature, often forming strong ionic interactions or salt bridges with acidic amino acid residues like aspartate or glutamate (B1630785) in a receptor binding site. nih.gov

Hydroxyl Group (-OH): The hydroxyl group on the piperidine ring is a key polar feature. It can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom), forming critical interactions that anchor the ligand in the binding site.

Aminocyclopentyl Group: This moiety adds both steric bulk and additional interaction points.

The cyclopentyl ring is a lipophilic group that can engage in hydrophobic interactions with nonpolar pockets of the target protein.

The primary amino group (-NH2) is another basic center that will be protonated at physiological pH. It can act as a hydrogen bond donor and form ionic interactions, potentially allowing for multi-point attachment to the target, which could significantly enhance binding affinity and specificity.

The spatial relationship between the cationic nitrogen, the hydroxyl group, and the aminocyclopentyl moiety defines the three-dimensional pharmacophore of the molecule. Computational studies on other piperidine analogues have demonstrated that both steric and electrostatic interactions are vital for their binding affinity. nih.gov The specific stereochemistry of the aminocyclopentyl group relative to the piperidinol ring will be a determining factor in how these features are presented to a biological target.

Computational Predictions of Interaction Energetics and Specificity

Computational chemistry and molecular modeling are indispensable tools for predicting and analyzing the interactions of small molecules like this compound with biological targets. These methods provide insights into binding affinity, specificity, and the stability of the ligand-protein complex.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor or enzyme active site. researchgate.net Docking algorithms score these poses based on factors like electrostatic and van der Waals interactions, providing an estimate of the binding affinity (e.g., in kcal/mol). researchgate.netresearchgate.net This can help identify key interacting amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the interaction. researchgate.netresearchgate.net These simulations can be used to assess the stability of the docked pose, observe conformational changes, and calculate binding free energies with greater accuracy than simple docking scores. researchgate.netwu.ac.th

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of related piperidinol derivatives, a QSAR model could be developed to predict the activity of this compound and guide the design of more potent analogues by identifying which structural properties (e.g., steric, electronic, hydrophobic) are most important for activity. nih.govresearchgate.net

The results from these computational studies can be summarized to provide a detailed picture of the molecular interactions.

Table 1: Hypothetical Computational Interaction Analysis of this compound with a Target Protein

Computational Method Predicted Outcome Details
Molecular Docking Binding Energy: -8.5 kcal/mol The molecule fits into a well-defined pocket. The piperidine nitrogen forms a salt bridge with Asp104. The hydroxyl group forms hydrogen bonds with Ser152 and Tyr280. The amino group on the cyclopentyl ring interacts with Glu198.
Molecular Dynamics Stable Complex (RMSD < 2 Å) The ligand remains stably bound in the predicted pose over a 100 ns simulation. Key hydrogen bonds and ionic interactions are maintained for >80% of the simulation time, indicating a stable complex.
Binding Free Energy Calculation ΔGbind = -10.2 ± 1.5 kcal/mol MM/PBSA calculations from MD trajectories suggest a strong binding affinity, consistent with stable interactions observed.

These predictive models are crucial for generating hypotheses about the mechanism of action of this compound and for rationally designing further experimental studies. nih.gov

Future Directions and Emerging Research Paradigms for 1 2 Aminocyclopentyl Piperidin 4 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Stereoselectivity

The future of synthesizing 1-(2-Aminocyclopentyl)piperidin-4-ol and its derivatives lies in the development of methodologies that are not only effective but also align with the principles of green chemistry. primescholars.com Key areas of focus will be improving reaction efficiency, maximizing atom economy, and achieving precise control over stereochemistry.

Modern synthetic strategies are moving away from multi-step procedures that suffer from low yields and poor atom economy. primescholars.com Instead, the focus is on domino and multicomponent reactions that construct complex molecules like substituted piperidines in a single pot, saving time, materials, and energy. researchgate.net One promising approach is the modular, one-pot synthesis of piperidin-4-ols via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method offers high flexibility and excellent diastereoselectivity, allowing for the construction of diverse piperidine (B6355638) structures from simple, readily available starting materials. nih.gov

Another critical area is the stereoselective hydrogenation of substituted pyridine (B92270) precursors. researchgate.netnih.gov The development of novel catalysts, including heterogeneous cobalt or rhodium-based systems, allows for the reduction of the aromatic pyridine ring to the saturated piperidine core under milder conditions and with greater control over the 3D arrangement of substituents. nih.gov These methods are crucial as the specific stereochemistry of a molecule like this compound is intrinsically linked to its biological activity and selectivity. doaj.orgresearchgate.net

The table below summarizes emerging synthetic strategies applicable to piperidine scaffolds.

Synthetic StrategyKey FeaturesAdvantages
Gold-Catalyzed Cyclization/Ferrier Rearrangement One-pot, modular {[2+3]+1} annulation. nih.govHigh diastereoselectivity, broad substrate scope, operational simplicity. nih.gov
Catalytic Hydrogenation of Pyridines Utilizes heterogeneous catalysts (e.g., Co, Rh) to reduce substituted pyridines. nih.govHigh yields, can be performed in green solvents like water, allows for stereocontrol. nih.gov
Radical Cascade Cyclization Tandem reactions involving radical intermediates to form the heterocyclic ring. nih.govmdpi.comMild, additive-free, and transition-metal-free conditions are possible. researchgate.net
[5+1] Annulations A "hydrogen borrowing" method condensing a five-carbon unit with an amine. nih.govForms the piperidine ring with a free nitrogen, allowing for easy derivatization. nih.govnih.gov

Future efforts will likely focus on combining these strategies, perhaps using flow chemistry or enzymatic catalysis, to create even more powerful and sustainable synthetic routes.

Integration of Advanced Computational Approaches for Accelerated Predictive Modeling and Design

Advanced computational, or in silico, techniques are revolutionizing drug discovery by enabling the rapid design and evaluation of new chemical entities before they are ever synthesized in a lab. nih.gov For a scaffold like this compound, these methods can predict biological activity, optimize drug-like properties, and accelerate the development timeline.

Molecular docking is a primary tool used to simulate the interaction between a small molecule and a biological target, such as a protein receptor. nih.gov By modeling how derivatives of this compound might bind within the active site of a target, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. nih.govacs.org This approach has been successfully used to design novel piperidine-based inhibitors for targets like VEGFR-2. nih.gov

Beyond simple binding prediction, computational models can forecast a compound's entire pharmacokinetic profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can identify potential liabilities, such as poor metabolic stability or off-target toxicity, early in the design phase. researchgate.netnih.gov Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into a molecule's electronic structure, reactivity, and stability, helping to rationalize observed biological activities and guide further design. nih.govresearchgate.net

The table below outlines key computational approaches and their applications.

Computational MethodApplication in Drug DesignRelevance to Scaffold
Molecular Docking Predicts binding affinity and orientation of a ligand within a target's active site. nih.govIdentifies optimal substitutions on the aminocyclopentyl or piperidinol rings for enhanced target interaction. acs.org
Molecular Dynamics (MD) Simulations Simulates the movement of a ligand-protein complex over time to assess stability. nih.govresearchgate.netConfirms the stability of predicted binding poses and identifies key long-lasting interactions. nih.gov
ADMET Prediction Forecasts physicochemical and pharmacokinetic properties (e.g., solubility, permeability, toxicity). researchgate.netGuides modifications to improve drug-like characteristics and avoid late-stage failures. nih.gov
Density Functional Theory (DFT) Calculates electronic properties, molecular orbitals (HOMO-LUMO), and reactivity parameters. nih.govProvides fundamental understanding of the molecule's chemical reactivity and stability. researchgate.net

The integration of these computational tools creates a powerful design-build-test-learn cycle, where in silico predictions guide efficient synthesis, and experimental results feed back to refine the predictive models.

Expansion of Scaffold Diversity through Structural Hybridization and Bioisosteric Replacement

To fully explore the therapeutic potential of this compound, its core structure can be strategically modified. Two powerful medicinal chemistry strategies for this are structural hybridization and bioisosteric replacement. researchgate.netslideshare.net

Structural hybridization involves combining the core scaffold with other known pharmacophores to create a new hybrid molecule that may possess additive or synergistic biological activities. researchgate.net For instance, the piperidine moiety is a cornerstone of many successful drugs. arizona.edu By attaching fragments known to interact with specific targets to the aminocyclopentyl or piperidinol rings, novel compounds with dual activities or enhanced selectivity can be generated. This approach has been used to create potent anticancer agents by hybridizing piperidine and dihydropyridine (B1217469) motifs. researchgate.net

Bioisosteric replacement is a strategy used to optimize a lead compound by replacing a specific atom or functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. drughunter.comu-tokyo.ac.jp For example, a hydroxyl group (-OH) on the piperidine ring could be replaced by a non-classical bioisostere like a methanesulfonamide (B31651) group to alter hydrogen bonding capacity and metabolic stability. u-tokyo.ac.jp Similarly, amide bonds, which are common linking groups but can be susceptible to enzymatic cleavage, are often replaced with more stable heterocyclic rings like oxadiazoles (B1248032) or triazoles. drughunter.comnih.gov

The following table lists potential bioisosteric replacements for functional groups relevant to the this compound scaffold.

Original GroupPotential Bioisostere(s)Potential Advantage(s)
Hydroxyl (-OH) Amine (-NH2), Thiol (-SH), Methane­sulfonamide (-NHSO2CH3) u-tokyo.ac.jpModulate hydrogen bonding, alter pKa, improve metabolic stability.
Amine (-NH2) Hydroxyl (-OH), Methyl (-CH3)Change basicity, improve cell permeability.
Cyclopentyl Ring Cyclohexyl Ring, Tetrahydrofuran Ring, Phenyl RingAlter lipophilicity, explore different spatial arrangements, introduce aromatic interactions.
Amide Linker (if added) 1,2,4-Oxadiazole, 1,2,3-Triazole, Fluoroalkene nih.govEnhance metabolic stability, improve oral bioavailability, modify geometry. drughunter.com

By systematically applying these strategies, a library of diverse analogs can be created, significantly expanding the chemical space around the parent scaffold and increasing the probability of discovering a clinical candidate.

Interdisciplinary Research Integrating Synthesis, Advanced Computation, and Mechanistic Probing for Fundamental Insights

The most profound advances in the future will emerge from an integrated, interdisciplinary approach that combines the power of chemical synthesis, the predictive capabilities of computational modeling, and the deep understanding provided by mechanistic studies. researchgate.net This synergistic paradigm allows researchers to not only create novel molecules but also to understand why they behave the way they do at a fundamental level.

In this model, computational chemists would first design a virtual library of this compound derivatives with predicted high affinity for a specific biological target (Section 6.2). Synthetic chemists would then develop efficient, stereoselective routes to produce the most promising of these virtual compounds (Section 6.1). The synthesized molecules would be biologically tested, and the results—both positive and negative—would be used to refine and improve the initial computational models.

Simultaneously, mechanistic studies, often employing a combination of experimental techniques and computational tools like DFT, would be used to investigate the underlying reaction mechanisms of the synthetic routes. chemrxiv.org Understanding how a key bond is formed or why a particular stereoisomer is favored allows chemists to further optimize reaction conditions for higher yield and selectivity. nih.gov This integrated workflow creates a powerful feedback loop where each discipline informs and accelerates the others, leading to a more rational and efficient path toward the discovery of new therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.